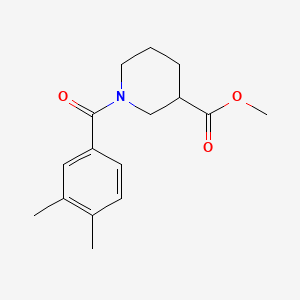
Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate is an organic compound with a complex structure that includes a piperidine ring, a benzoyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate typically involves the reaction of 3,4-dimethylbenzoyl chloride with methyl 3-piperidinecarboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3,4-dimethylbenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate
- Naphthalene, 2-methyl-1-(3,4-dimethylbenzoyl)-
Uniqueness
Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Biological Activity
Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H19NO3
- Molecular Weight : 273.32 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for further development as an antimicrobial agent.
- Anticancer Potential : Research indicates that derivatives of piperidine compounds, including this one, have shown cytotoxic effects against several cancer cell lines. For example, studies have demonstrated that related compounds induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial membrane potential disruption .
The mechanism of action for this compound is thought to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in cancer cells, leading to altered cellular functions and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Studies have reported that related compounds increase ROS levels in cancer cells, contributing to their cytotoxic effects .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer activity of this compound against various human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT116 (Colon) | < 1 | High |
| HT29 (Colon) | < 1 | High |
| CEM (Lymphoma) | < 2 | Moderate |
| HL-60 (Leukemia) | < 2 | Moderate |
The selectivity index suggests that the compound is significantly more toxic to cancer cells than to non-malignant cells, indicating its potential as an anticancer agent .
Case Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, researchers found that treatment with this compound resulted in:
- Increased levels of caspase-3 activation.
- Depolarization of the mitochondrial membrane potential.
- Induction of apoptotic cell death characterized by subG1 accumulation in cell cycle analysis.
These findings underscore the compound's potential as a therapeutic agent targeting apoptotic pathways in cancer cells .
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
methyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-11-6-7-13(9-12(11)2)15(18)17-8-4-5-14(10-17)16(19)20-3/h6-7,9,14H,4-5,8,10H2,1-3H3 |
InChI Key |
KANXMJVNNVVMSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















